Methyl 3-(amino(4-chlorophenyl)methyl)benzoate
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Overview
Description
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, with an amino group and a chlorophenylmethyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate typically involves the reaction of 3-(aminomethyl)benzoic acid with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-chlorobenzoate
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-iodobenzoate
Uniqueness
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is unique due to the presence of both an amino group and a chlorophenylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 3-[amino-(4-chlorophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3 |
InChI Key |
QMKJZRQIQRSLPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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